Product packaging for Corallocin A(Cat. No.:CAS No. 2002492-43-3)

Corallocin A

Cat. No.: B13429621
CAS No.: 2002492-43-3
M. Wt: 346.4 g/mol
InChI Key: SJLLKLUVRUWXCJ-IAVOFVOCSA-N
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Description

Corallocin A is a bioactive benzofuranone compound isolated from the mushroom Hericium coralloides . It has been identified as a significant small molecule for neuroscience research due to its ability to induce the expression of key neurotrophic factors . Studies demonstrate that this compound promotes the expression of both Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in human 1321N1 astrocytes . These neurotrophins are essential for neuronal survival, differentiation, and synaptic plasticity. The compound's capacity to modulate these pathways makes it a valuable research tool for investigating mechanisms of neuroprotection, neuronal development, and for exploring potential therapeutic strategies for neurodegenerative conditions. The first total synthesis of this compound has been achieved, facilitating more accessible and standardized future research . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O6 B13429621 Corallocin A CAS No. 2002492-43-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2002492-43-3

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

(2E,6E)-8-(4-hydroxy-6-methoxy-1-oxo-3H-2-benzofuran-5-yl)-2,6-dimethylocta-2,6-dienoic acid

InChI

InChI=1S/C19H22O6/c1-11(5-4-6-12(2)18(21)22)7-8-13-16(24-3)9-14-15(17(13)20)10-25-19(14)23/h6-7,9,20H,4-5,8,10H2,1-3H3,(H,21,22)/b11-7+,12-6+

InChI Key

SJLLKLUVRUWXCJ-IAVOFVOCSA-N

Isomeric SMILES

C/C(=C\CC1=C(C=C2C(=C1O)COC2=O)OC)/CC/C=C(\C)/C(=O)O

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1O)COC2=O)OC)CCC=C(C)C(=O)O

Origin of Product

United States

Natural Occurrence and Discovery of Corallocin a

Isolation from Fungal Species

Corallocin A has been identified and isolated from fungi belonging to the genus Hericium, which are known for producing a variety of secondary metabolites.

Hericium coralloides as a Primary Source

The initial discovery and isolation of this compound, along with its analogs Corallocins B and C, were from the fruiting bodies of the mushroom Hericium coralloides. researchgate.netnih.govnih.gov This fungus, commonly known as the coral tooth fungus, is the primary documented source of these compounds. In the initial study that identified these molecules, researchers were able to isolate 2.8 mg of this compound from 7.88 grams of an ethyl acetate (B1210297) crude extract of the fungus. researchgate.net

Detection in Hericium erinaceus

While first isolated from H. coralloides, this compound has also been detected in Hericium erinaceus researchgate.net. This species, famously known as Lion's Mane, is a well-studied medicinal mushroom. The presence of this compound in H. erinaceus suggests a potential for this fungus to also serve as a natural source of the compound. researchgate.net

Isolation Methodologies

The process of isolating this compound and its related compounds from their natural fungal source involves a multi-step procedure. The general methodology begins with the extraction of the fungal material, followed by purification steps to isolate the specific compounds of interest.

The initial step involves homogenizing the fresh fruiting bodies of Hericium coralloides and extracting them with a solvent such as acetone. Following this, the resulting solution is concentrated, and a liquid-liquid extraction is performed, typically using ethyl acetate to separate compounds based on their polarity. researchgate.net This crude ethyl acetate extract then undergoes further purification. researchgate.net

Modern chromatographic techniques are crucial for the separation of the individual corallocins. Flash chromatography is employed for the initial fractionation of the crude extract. Following this, preparative high-performance liquid chromatography (HPLC) is used to purify the fractions and isolate the individual compounds, yielding pure this compound. researchgate.net

Relationship to Other Corallocin Analogs (Corallocins B–E)

This compound is part of a family of related chemical compounds known as corallocins. researchgate.netnih.govnih.gov The first analogs to be discovered alongside this compound were Corallocins B and C. researchgate.netnih.govnih.gov Subsequent research on Hericium coralloides led to the identification of two additional analogs, Corallocin D and Corallocin E. researchgate.net

Structurally, the corallocin family can be divided into two main groups based on their core chemical structure. This compound possesses a benzofuranone-type meroterpenoid structure. researchgate.net In contrast, Corallocins B, C, D, and E all share a common isoindolinone core structure, with variations in the substitutions at the N-2 position of this core. researchgate.net This structural distinction sets this compound apart from its other known analogs.

Table 1: Corallocin Analogs and their Structural Class

CompoundCore Structure
This compoundBenzofuranone
Corallocin BIsoindolinone
Corallocin CIsoindolinone
Corallocin DIsoindolinone
Corallocin EIsoindolinone

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Structure Determination

Spectroscopic analysis was fundamental to the deconstruction of the Corallocin A molecule. A suite of advanced techniques, including NMR, HR-ESIMS, FTIR, and ECD, were employed to piece together its structural puzzle.

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy were pivotal in elucidating the complex structure of this compound. The ¹H NMR spectrum revealed the presence of two methyl signals, a methoxy (B1213986) group, and several methylene (B1212753) and methine protons, including three overlapping olefinic protons. researchgate.net The ¹³C NMR spectrum accounted for all 20 carbon atoms, identifying key features such as two carbonyl carbons, aromatic carbons, and carbons of an unsaturated alkyl chain. researchgate.net

Detailed analysis was facilitated by 2D NMR experiments. Correlation Spectroscopy (COSY) helped establish proton-proton connectivities, outlining the spin systems within the molecule. researchgate.net Heteronuclear Multiple Bond Correlation (HMBC) experiments were crucial for connecting these fragments. For instance, HMBC correlations were observed from the methylene protons at δH 5.25 to carbonyl carbon δC 171.7 and aromatic carbons, which helped identify the 2-benzofuranone core of the molecule. researchgate.net Further HMBC correlations from the methoxy group protons (δH 3.91) and the alkyl chain's methylene protons (δH 3.47) confirmed the placement of these substituents on the aromatic ring, ultimately unraveling the complete structure of this compound. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in Acetone-d₆)

Position δC (ppm), type δH (ppm), multiplicity (J in Hz)
1 171.7, C
3 68.7, CH₂ 5.25, s
3a 125.6, C
4 150.5, C
5 98.7, CH 6.89, s
6 165.7, C
7 108.3, C
7a 127.7, C
1' 29.5, CH₂ 3.47, d (7.2)
2' 121.7, CH 5.26, m
3' 140.2, C
4' 40.4, CH₂ 2.10, t (7.4)
5' 27.2, CH₂ 2.28, m
6' 125.1, CH 6.71, tq (7.4, 1.4)
7' 131.9, C
8' 25.8, CH₃ 1.75, m
9' 17.8, CH₃ 1.81, d (1.2)
10' 16.2, CH₃
6-OCH₃ 56.4, CH₃ 3.91, s

Data sourced from Wittstein et al., 2016. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) was employed to determine the precise mass and elemental composition of this compound. researchgate.netnih.govmdpi.com The analysis yielded a prominent pseudomolecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 347.1490. researchgate.net This experimental value was in excellent agreement with the calculated m/z of 347.1489 for the molecular formula C₂₀H₂₆O₅. researchgate.net The spectrum also showed a significant peak at m/z 693.2912, corresponding to the [2M+H]⁺ adduct, further corroborating the assigned molecular weight. researchgate.net This data confirmed the molecule possesses nine degrees of unsaturation. researchgate.net

Table 2: HR-ESIMS Data for this compound

Ion Adduct Calculated m/z Found m/z Molecular Formula
[M+H]⁺ 347.1489 347.1490 C₂₀H₂₆O₅
[2M+H]⁺ 693.2905 693.2912 C₄₀H₅₁O₁₀

Data sourced from Wittstein et al., 2016. researchgate.net

The functional groups present in this compound were identified using Fourier-Transform Infrared (FTIR) spectroscopy. researchgate.netmdpi.com The FTIR spectrum displayed characteristic absorption bands that confirmed the key structural components. A broad absorption band at 3410 cm⁻¹ indicated the presence of a hydroxy (–OH) group. researchgate.net Another significant band was observed at 2960 cm⁻¹, corresponding to C–H stretching vibrations of the alkyl chain. researchgate.net A strong absorption at 1685 cm⁻¹ was indicative of a carbonyl (C=O) group, consistent with the benzofuranone structure. researchgate.net

Table 3: Key FTIR Absorption Bands for this compound

Absorption Band (νmax, cm⁻¹) Functional Group Assignment
3410 O–H stretch (Hydroxy group)
2960 C–H stretch (Alkyl groups)
1685 C=O stretch (Carbonyl group)

Data sourced from Wittstein et al., 2016. researchgate.net

The absolute configuration of the stereocenters in this compound was determined using Electronic Circular Dichroism (ECD). researchgate.netresearchgate.net This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. ull.es The assignment of absolute configuration is typically achieved by comparing the experimentally measured ECD spectrum with the spectra of structurally related compounds whose stereochemistry is already known, or by comparing it with theoretical spectra generated through quantum chemical calculations. ull.esmtoz-biolabs.comrsc.org This chiroptical method was essential for establishing the definitive three-dimensional structure of this compound. researchgate.netresearchgate.net

Chromatographic Purification Methodologies

The isolation and purification of this compound, particularly during its total synthesis, relied on standard and effective chromatographic techniques.

Flash column chromatography was a critical technique for the purification of this compound and its synthetic intermediates. rsc.org This method utilizes a stationary phase, such as silica (B1680970) gel, and a mobile phase composed of a solvent mixture. rochester.eduhawachhplccolumn.com By applying pressure, the solvent is pushed through the column more quickly, allowing for rapid and efficient separation of compounds based on their polarity. mit.edunews-medical.net In the convergent total synthesis of this compound, purification was achieved using silica gel flash column chromatography with a gradient elution system of Hexane/Ethyl Acetate (B1210297) (EtOAc). rsc.org For the final purification step, a gradient of Hexane/EtOAc from 2/1 to 1/2 was used to yield pure this compound as a white solid. rsc.org

Preparative Reverse-Phase Liquid Chromatographynih.gov

Preparative reverse-phase liquid chromatography (RPLC) is a powerful purification technique used to isolate specific compounds from complex mixtures. sigmaaldrich.com It operates on the principle of partitioning, where components of a mixture are separated based on their hydrophobicity through differential interactions with a nonpolar stationary phase and a polar mobile phase. sigmaaldrich.com This method is crucial in natural product chemistry for obtaining pure compounds for structural elucidation and biological testing.

In the context of corallocins, preparative RPLC has been instrumental in their isolation from crude extracts of Hericium species. mdpi.comresearchgate.net Following initial solvent extraction (e.g., with ethyl acetate) from the mushroom's fruiting bodies, the resulting crude extract contains a multitude of metabolites. mdpi.com Preparative HPLC is then employed to separate these components with high resolution.

While specific run parameters for the isolation of this compound are not detailed in the primary literature, the methodology is exemplified by the purification of its sister compounds, Corallocins C and D, from the same source organism, Hericium coralloides. researchgate.net In one study, an ethyl acetate crude extract was subjected to preparative HPLC to yield pure compounds. researchgate.net This demonstrates the efficacy of the technique for separating structurally similar isoindolinone and benzofuranone derivatives within the same extract.

The table below summarizes research findings on the isolation of corallocins from Hericium coralloides crude extracts, illustrating typical yields obtained through multi-step purification processes that include preparative chromatography.

Table 1. Isolation Yields of Corallocins from Hericium coralloides

CompoundStarting Material (Crude Extract)Final YieldReference
This compound7.88 g (Ethyl Acetate Extract)2.8 mg mdpi.com
Corallocin C272 mg (Ethyl Acetate Extract)1.0 mg researchgate.net
Corallocin D272 mg (Ethyl Acetate Extract)0.7 mg researchgate.net

The successful isolation of milligram quantities of these compounds from a complex natural matrix underscores the capability of preparative RPLC to achieve high purity, which is an essential prerequisite for unambiguous structural determination using advanced spectroscopic methods. mdpi.comresearchgate.net

Biosynthetic Investigations of Corallocin a

Proposed Biosynthetic Origins

The biosynthesis of Corallocin A is hypothesized to originate from a hybrid pathway that combines elements of polyketide and mevalonate (B85504) metabolism, a common strategy for the production of meroterpenoids in fungi. thieme-connect.comnih.gov

Hybrid Polyketide/Mevalonate Pathways

Fungal meroterpenoids are a class of natural products with a mixed biosynthetic origin, partially derived from terpenoids. psu.edubeilstein-journals.org The biosynthesis of these compounds, including this compound, is thought to be generated from a hybrid of the polyketide and mevalonate pathways. thieme-connect.comnih.gov The polyketide pathway provides the aromatic core of the molecule, while the mevalonate pathway is responsible for the formation of the isoprenoid side chain. rsc.orgnih.gov This convergence of two major metabolic routes allows for the generation of a diverse array of complex chemical structures. mdpi.com

Derivation from Malonyl CoA and Acetyl CoA

The initial building blocks for the polyketide portion of this compound are derived from acetyl-CoA and malonyl-CoA. thieme-connect.comnih.govglpbio.com Acetyl-CoA is carboxylated to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. biorxiv.orgwikipedia.orgreactome.org Polyketide synthases (PKSs) then utilize these precursors to assemble a polyketide chain through a series of decarboxylative Claisen condensation reactions. rsc.orgwikipedia.org Specifically for this compound and related geranyl-resorcinols, the aromatic moiety, orsellinic acid or a derivative thereof, is proposed to be formed from one molecule of acetyl-CoA and three molecules of malonyl-CoA. thieme-connect.commdpi.comresearchgate.net

Role of Geranyl Pyrophosphate (GPP) in Side Chain Assembly

The terpenoid side chain of this compound is derived from geranyl pyrophosphate (GPP). thieme-connect.commdpi.com GPP is a C10 isoprenoid precursor synthesized via the mevalonate pathway. nih.gov This pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then converted to mevalonate. nih.gov Further enzymatic steps lead to the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). frontiersin.org A prenyltransferase then catalyzes the condensation of IPP and DMAPP to generate GPP. thieme-connect.comfrontiersin.org This GPP is then attached to the polyketide-derived aromatic ring, a key step in the formation of the complete this compound scaffold. mdpi.com

Hypothetical Enzymatic Transformations in Biosynthesis

The biosynthesis of this compound is presumed to involve a series of enzymatic transformations, although the specific enzymes have not all been empirically verified for this compound. The general steps in fungal meroterpenoid biosynthesis include polyketide synthesis, prenylation, epoxidation, cyclization, and subsequent modifications. mdpi.comroyalsocietypublishing.org

A key enzyme class, polyketide synthases (PKSs), is responsible for constructing the polyketide core. wikipedia.orgroyalsocietypublishing.org Following the formation of the aromatic core, a prenyltransferase would catalyze the attachment of the geranyl group from GPP to the aromatic ring. mdpi.comroyalsocietypublishing.org Subsequent modifications to the geranyl side chain, such as oxidations, are likely carried out by oxygenases like cytochrome P450 monooxygenases or α-ketoglutarate-dependent oxygenases, which are known to play a significant role in increasing the structural diversity of meroterpenoids. beilstein-journals.orgroyalsocietypublishing.org The final steps would involve cyclizations and other tailoring reactions to yield the characteristic benzofuranone structure of this compound. mdpi.comcjnmcpu.com

Position of this compound within Meroterpenoid Biosynthesis

This compound is classified as a tetraketide-based meroterpenoid, specifically a geranyl-resorcinol derivative. thieme-connect.comthieme-connect.com Meroterpenoids are a broad class of natural products characterized by their partial terpenoid origin. psu.edu They can be further categorized based on the non-terpenoid portion of the molecule. psu.edu In the case of this compound, the non-terpenoid part is a polyketide, placing it within the polyketide-terpenoid subclass of meroterpenoids. psu.edu

The biosynthesis of fungal meroterpenoids typically involves several key stages: the construction of a polyketide core by a PKS, the transfer of a prenyl group by a prenyltransferase, oxidation of the prenyl group, and cyclization of the epoxyprenyl group. royalsocietypublishing.org Post-cyclization modifications by enzymes such as oxygenases further diversify the final structures. beilstein-journals.orgroyalsocietypublishing.org this compound, with its oxidized geranyl side chain and benzofuranone core, represents a product of such a pathway. thieme-connect.commdpi.comcjnmcpu.com Its biosynthesis is thought to branch from the central intermediate orsellinic acid or a related derivative, which serves as a precursor for a wide variety of fungal meroterpenoids. thieme-connect.compsu.eduresearchgate.net

Chemical Synthesis Strategies for Corallocin a

Total Synthesis Approaches

The first total synthesis of Corallocin A was a significant achievement, paving the way for a deeper understanding of its structure-activity relationships. rsc.orgrsc.org The developed strategies are characterized by their efficiency and adaptability, allowing for the potential synthesis of a variety of related compounds.

Convergent Total Synthesis Strategies

In the case of this compound, the molecule was retrosynthetically disconnected into an isobenzofuranone unit and a functionalized diene side chain. rsc.org The isobenzofuranone core represents a significant structural component, while the diene substituent bearing a carboxy group is crucial for its biological activity. rsc.org This convergent plan allows for the separate, optimized synthesis of each complex fragment before their crucial union. rsc.orgrsc.org

Key Reaction Methodologies

The successful synthesis of this compound hinged on the application of several powerful and reliable chemical transformations. These reactions were instrumental in constructing the carbon skeleton and introducing the necessary functional groups with a high degree of control. rsc.orgrsc.orgresearchgate.net

The Suzuki–Miyaura coupling reaction was a cornerstone of the total synthesis of this compound, serving as the key step for uniting the two major fragments. rsc.orgrsc.orgresearchgate.net This palladium-catalyzed cross-coupling reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and, crucially in this context, its ability to form carbon-carbon bonds with high stereoselectivity. scielo.org.mxmdpi.comlibretexts.orgtcichemicals.com In the synthesis of this compound, the Suzuki–Miyaura coupling proceeded in high yield and with excellent stereochemical control, ensuring the correct geometry of the final product. rsc.orgrsc.orgresearchgate.netresearchgate.net

The construction of the core structures of the synthetic intermediates relied on robust and well-established reactions. rsc.orgrsc.orgresearchgate.net The Vilsmeier–Haack reaction was employed for the formylation of an aromatic precursor, introducing an aldehyde group that was essential for subsequent transformations. rsc.orgresearchgate.netresearchgate.net Following this, the Wittig reaction was utilized to extend the carbon chain and establish a key double bond within the molecule. rsc.orgresearchgate.netresearchgate.netthieme-connect.com The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. thieme-connect.com

Regioselective and Stereoselective Synthetic Control

Throughout the synthesis of this compound, precise control over regioselectivity and stereoselectivity was paramount. mdpi.comorganic-chemistry.orgethz.ch Regioselectivity, the control of where a chemical reaction occurs on a molecule with multiple potential reaction sites, was critical in the initial functionalization of the aromatic ring. rsc.org Stereoselectivity, the control of the spatial orientation of atoms, was a key consideration in several steps, most notably the Suzuki-Miyaura coupling, which established the stereochemistry of the diene side chain. masterorganicchemistry.com The careful selection of reagents and reaction conditions ensured the formation of the desired isomers, avoiding the creation of complex and difficult-to-separate mixtures. organic-chemistry.org

Design and Synthesis of this compound Analogues and Derivatives

The development of a successful total synthesis of this compound has opened the door to the design and synthesis of a wide range of analogues and derivatives. thieme-connect.comthieme-connect.com By modifying the structure of the natural product, researchers can probe the key features responsible for its biological activity and potentially develop new compounds with improved properties. scripps.eduwikipedia.org

Synthetic strategies allow for the introduction of various functional groups and structural modifications that would be difficult or impossible to achieve through modification of the natural product itself. wikipedia.org For instance, analogues with altered substitution patterns on the aromatic ring or modifications to the diene side chain can be synthesized to investigate their impact on neurotrophic activity. researchgate.net This approach, often referred to as diverted total synthesis, leverages the established synthetic route to create a library of related compounds for biological evaluation. wikipedia.org

Biological Activities and Molecular Mechanisms of Corallocin a

Neurotrophic Activities

Corallocin A demonstrates significant neurotrophic activities, primarily through its ability to stimulate the production of essential proteins known as neurotrophins. These proteins are crucial for the development, survival, and function of neurons. The compound's influence on Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) has been a key area of investigation, alongside its capacity to promote the physical growth of neuronal extensions.

Induction of Nerve Growth Factor (NGF) Expression

This compound has been shown to upregulate the expression of Nerve Growth Factor (NGF). mdpi.com Studies using human 1321N1 astrocytoma cells revealed that this compound can induce the production of NGF. acs.orgnih.gov Astrocytes are a type of glial cell in the central nervous system that play a crucial role in supporting neurons, and their production of NGF is vital for neuronal health. Further research has demonstrated that this compound, along with other compounds like hericerin and isohericerinol A, increases NGF production in C6 glioma cells. nih.govscribd.com This induction of NGF is a key mechanism behind the neurotrophic effects observed with this compound treatment. nih.gov The increased NGF secretion from astrocytes subsequently promotes neurite outgrowth in neuronal cells. nih.govmdpi.com

Induction of Brain-Derived Neurotrophic Factor (BDNF) Expression

In addition to NGF, this compound also influences the expression of Brain-Derived Neurotrophic Factor (BDNF), another critical neurotrophin for neuronal survival, differentiation, and synaptic plasticity. news-medical.net Investigations have confirmed that this compound induces the expression of BDNF in human 1321N1 astrocytes. acs.orgnih.gov The ability of this compound to stimulate the production of both NGF and BDNF suggests it may act on a common upstream molecular target or through independent pathways that regulate the transcription of these neurotrophins. researchgate.net Western blot analysis has also confirmed the increased protein expression of BDNF in C6-N2a cells following treatment with compounds including this compound. nih.gov

Promotion of Neurite Outgrowth in Neuronal Cell Models

A direct consequence of the increased expression of neurotrophins like NGF is the promotion of neurite outgrowth, the process by which developing neurons sprout axons and dendrites. Conditioned media from 1321N1 astrocytes treated with this compound led to a significant increase in neurite outgrowth in rat pheochromocytoma (PC12) cells. nih.govmdpi.com This effect is strongly correlated with the stimulation of NGF synthesis. nih.govmdpi.com PC12 cells are a common model in neuroscience research because they respond to NGF by differentiating and extending neurites. researchgate.net Furthermore, this compound, along with other compounds isolated from Hericium erinaceus, has been shown to elicit a strong neurotrophic response, including extensive axon outgrowth and neurite branching, in hippocampal neuron cultures. nih.gov

Neuroprotective Potentials Implied by Neurotrophin Induction

The induction of neurotrophins such as NGF and BDNF by this compound implies a significant neuroprotective potential. Neurotrophins are essential for the survival, development, and maintenance of neurons, and a deficiency in these factors is linked to various neurodegenerative diseases. researchgate.netnih.gov By stimulating the synthesis of NGF and BDNF, this compound may help protect neurons from damage and degeneration. news-medical.netnih.gov This neuroprotective effect is a key area of interest, as substances that can enhance neurotrophin levels are considered potential therapeutic agents for conditions like Alzheimer's disease and Parkinson's disease. nih.govmdpi.com The ability of this compound to promote neuronal survival in culture, even in the absence of serum, further supports its neuroprotective capabilities. mdpi.combiorxiv.org

Cellular Systems for Activity Assessment

To study the biological activities of this compound, researchers utilize specific in vitro cell systems that model neuronal and glial functions. These cellular models are crucial for observing and quantifying the effects of the compound on a molecular and cellular level.

Human Astrocytoma Cells (e.g., 1321N1 Astrocytes)

Human astrocytoma cells, particularly the 1321N1 cell line, are a primary tool for assessing the neurotrophic factor-inducing activity of compounds like this compound. acs.orgnih.govmdpi.com Astrocytes are known to produce and secrete neurotrophins that support surrounding neurons. The 1321N1 cell line provides a consistent and reproducible system to study how external substances can modulate this supportive function. mdpi.com In these cells, treatment with this compound has been shown to increase the mRNA levels of both NGF and BDNF, demonstrating its activity at the level of gene expression. acs.orgnih.govresearchgate.net This cell model is therefore invaluable for screening and characterizing the neurotrophic potential of natural products.

Glioma Cell Lines (e.g., C6 Glioma Cells)

This compound has been identified as a significant bioactive compound with the ability to stimulate the production of neurotrophic factors in glial cells. Research utilizing the C6 rat glioma cell line, a model often used for studying glial cell biochemistry and interactions with neurons, has demonstrated that this compound induces the synthesis of Nerve Growth Factor (NGF). researchgate.netnih.govscribd.com

In a study investigating the neurotrophic constituents from the mushroom Hericium erinaceus, this compound was one of several isolated compounds tested for its effect on C6 glioma cells. nih.gov The results showed that this compound treatment led to a notable increase in NGF production by these cells. researchgate.netnih.gov While other compounds isolated alongside it, such as isohericerinol A, showed a more potent effect, this compound's capacity to stimulate NGF secretion was distinct. researchgate.netnih.gov

This induced NGF production in C6 glioma cells is crucial as it subsequently promotes neurogenesis-related events in neuronal cells. researchgate.net Specifically, the increased expression of NGF by this compound-treated C6 cells was shown to promote neurite outgrowth in co-cultured N2a neuronal cells. researchgate.netnih.gov Further analysis using Western blots on a C6-N2a co-culture system revealed that the treatment led to elevated protein expression of not only NGF but also Brain-Derived Neurotrophic Factor (BDNF) and synaptophysin (SYP), a key protein in synaptic vesicles. researchgate.netnih.govfungalbiotec.org This indicates that this compound can modulate glial cell activity to create a more supportive environment for neuronal health and plasticity. researchgate.net

Table 1: Effects of this compound on C6 Glioma Cells
Cell LineObserved EffectKey FindingReference
C6 Glioma CellsIncreased Neurotrophin ProductionThis compound stimulates the production and secretion of Nerve Growth Factor (NGF). researchgate.netnih.govscribd.com
C6-N2a Co-cultureIncreased Protein ExpressionLed to upregulated expression of NGF, Brain-Derived Neurotrophic Factor (BDNF), and Synaptophysin (SYP). researchgate.netnih.govfungalbiotec.org

Neuronal Cell Lines (e.g., N2a, PC12 Cells)

The neurotrophic activity of this compound has been further substantiated through studies on various neuronal cell lines, where it primarily acts by promoting neurite outgrowth, a critical process for neuronal development and repair.

In studies involving the mouse neuroblastoma N2a cell line, the effects of this compound were often observed in conjunction with C6 glioma cells. researchgate.netnih.gov The primary mechanism highlighted is indirect: this compound stimulates C6 cells to produce NGF, and this conditioned environment then promotes the extension of neurites from the N2a cells. researchgate.netnih.gov This relationship was confirmed through co-culture experiments where the presence of this compound led to increased expression of crucial neuronal proteins like NGF, BDNF, and synaptophysin. researchgate.netnih.govfungalbiotec.org

The rat pheochromocytoma PC12 cell line is a well-established model for studying neuronal differentiation and neurite outgrowth. mdpi.commdpi.com Research has shown that this compound, particularly when isolated from Hericium coralloides, can induce neurite outgrowth in PC12 cells. mdpi.comresearchgate.net The effect is mediated by its ability to upregulate NGF expression in astrocytoma cells (1321N1 cell line); the conditioned medium from these astrocytes subsequently triggers differentiation in PC12 cells. mdpi.comnih.gov This demonstrates a strong correlation between the stimulation of NGF synthesis by this compound in glial-like cells and the resulting neuritogenic effect on neuronal cells. nih.gov Furthermore, this compound has been shown to enhance neurite outgrowth in PC12 cells when used in combination with a low concentration of NGF, suggesting it can potentiate the effects of existing neurotrophic factors. researchgate.netnih.gov

Table 2: Neurotrophic Effects of this compound on Neuronal Cell Lines
Cell LinePrimary EffectMechanism of ActionReference
N2a (Neuro-2a)Promoted neurite outgrowthIndirectly stimulated by increased NGF, BDNF, and SYP expression from co-cultured C6 glioma cells. researchgate.netnih.govfungalbiotec.org
PC12Induced neurite outgrowthStimulated by upregulated NGF expression from treated astrocytoma (1321N1) cells. mdpi.comresearchgate.netnih.gov
PC12Enhanced NGF-induced neurite outgrowthPotentiated the neurotrophic activity of exogenously supplied NGF. researchgate.netnih.gov

Investigation of Underlying Signaling Pathways for Neurotrophin Induction

The molecular mechanisms by which this compound induces the expression of neurotrophins such as NGF and BDNF involve complex cell signaling pathways. researchgate.netacs.org While research is ongoing to fully elucidate the specific upstream targets of this compound, studies on related compounds from Hericium species provide significant insights into the likely pathways. nih.gov

The induction of NGF and BDNF in astrocyte cell lines like 1321N1 is a key demonstrated mechanism for this compound. researchgate.netacs.orgresearchgate.net This suggests that this compound's primary targets may be within these glial cells, activating transcription factors that control the genes for these neurotrophins. The secreted neurotrophins then bind to their respective receptors on neuronal cells, such as TrkA for NGF, initiating downstream signaling cascades that lead to neuronal survival and differentiation. mdpi.com

Studies on other neurotrophic compounds from Hericium have pointed towards the activation of the Extracellular signal-regulated kinase (ERK) pathway. For instance, hericene A has been shown to activate a pan-neurotrophic pathway that converges on ERK1/2 signaling. nih.gov This activation was found to be independent of the TrkB receptor, which is the primary receptor for BDNF, suggesting a complementary route to stimulate neurogenesis. nih.gov Similarly, erinacines, another class of compounds from the same fungal genus, potentiate NGF-induced neurite outgrowth through signaling that involves the TrkA receptor and is partially dependent on the Erk1/2 pathway. fungalbiotec.org Given that this compound also induces NGF and BDNF, it is plausible that its mechanism involves the modulation of these or similar kinase signaling cascades, which are central to neuronal function and plasticity. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Corallocin a

Systematic Exploration of Structural Modifications and Their Biological Impact

To date, published research has not detailed a systematic exploration of synthetic structural modifications of Corallocin A. The primary source of SAR information comes from the comparative analysis of Corallocins A, B, and C, which were co-isolated from Hericium coralloides. researchgate.net While the first total synthesis of this compound has been successfully achieved, the study focused on the synthetic pathway and did not report the creation or biological testing of modified analogs.

The inherent structural differences between these natural compounds offer initial clues into their biological impact. This compound and Corallocin B share the same core benzofuranone structure but differ in the side chain attached at the C-3 position. Corallocin C, in contrast, possesses a distinct isoindolinone core.

Key Observations from Natural Analogs:

This compound vs. Corallocin B: The primary structural difference is the presence of a hydroxyl group at the C-11' position in the geranyl-derived side chain of Corallocin B, which is absent in this compound. In biological assays, both compounds were found to significantly increase NGF mRNA levels in human 1321N1 astrocyte cells. However, Corallocin B also demonstrated a potent ability to increase BDNF mRNA levels, an effect not observed with this compound. researchgate.net This suggests that the hydroxylation on the terpene side chain is a critical modification that extends the compound's activity to include the induction of BDNF. Furthermore, Corallocin B exhibited antiproliferative activity against certain human cancer cell lines, a property not reported for this compound. nih.govresearchgate.net

Benzofuranone vs. Isoindolinone Core: Corallocin C features an isoindolinone scaffold, a significant deviation from the benzofuranone core of Corallocins A and B. Despite this major structural alteration, Corallocin C was also effective at inducing both NGF and BDNF expression. researchgate.net This indicates that the specific benzofuranone skeleton, while sufficient for NGF induction, may not be strictly essential for neurotrophic activity, and that the isoindolinone core can also serve as a valid scaffold for this biological effect.

Below is a table summarizing the structural differences and reported biological activities of the naturally occurring Corallocins.

CompoundCore StructureSide Chain FeatureNGF InductionBDNF Induction
This compound BenzofuranoneC-10' geranyl-derivedYesNo
Corallocin B BenzofuranoneC-11' hydroxylated geranyl-derivedYesYes
Corallocin C IsoindolinoneN/AYesYes

This table is generated based on data from Wittstein et al., 2016. researchgate.net

Identification of Pharmacophoric Elements Critical for Activity

A pharmacophore is an ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. Based on the comparative data of Corallocins A, B, and C, a hypothetical pharmacophore for neurotrophic activity can be proposed, though it awaits confirmation through further studies.

Postulated Pharmacophoric Features:

Aromatic System: All three active compounds possess an aromatic ring system (part of the benzofuranone or isoindolinone core). This feature, likely involved in π-π stacking or hydrophobic interactions with the biological target, appears to be a fundamental requirement.

Hydrogen Bond Acceptors: The carbonyl groups present in the lactone or lactam rings of all three compounds serve as key hydrogen bond acceptors. The ether oxygen within the benzofuranone ring of Corallocins A and B may also contribute to this feature.

Hydrophobic Aliphatic Side Chain: The presence of the large, hydrophobic terpene-derived side chain in Corallocins A and B suggests its importance, likely for anchoring the molecule in a hydrophobic pocket of the target protein.

Hydrogen Bond Donor/Acceptor (Side Chain): The hydroxyl group on the side chain of Corallocin B, which confers the ability to induce BDNF, is a critical pharmacophoric element. researchgate.net This feature likely engages in a specific hydrogen bonding interaction that is not possible for this compound, leading to a differential biological response.

Scaffold Rigidity and Vectorial Arrangement: The rigid heterocyclic systems of both the benzofuranone and isoindolinone cores serve to orient the various functional groups in a specific three-dimensional arrangement, which is essential for proper binding and activity.

The finding that both Corallocin B and C induce BDNF while this compound does not, despite their structural differences, suggests that multiple distinct pharmacophoric arrangements can achieve a similar biological outcome.

Computational Approaches to SAR (e.g., Quantitative Structure-Activity Relationship (QSAR) Models)

There are currently no published Quantitative Structure-Activity Relationship (QSAR) models specifically developed for this compound and its analogs. The development of such models is contingent upon the availability of a larger dataset of structurally related compounds with corresponding quantitative biological activity data.

QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. A typical QSAR study involves:

Data Set Generation: Synthesizing a library of this compound analogs with systematic variations in their structure (e.g., modifying substituents on the aromatic ring, altering the length and functionality of the side chain).

Biological Testing: Quantitatively measuring the neurotrophic activity (e.g., EC₅₀ for NGF/BDNF induction) for each analog.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog, which quantify various physicochemical properties such as lipophilicity (logP), electronic properties (dipole moment, partial charges), and steric parameters (molecular volume, surface area).

Model Building and Validation: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the biological activity. The resulting model's predictive power is then rigorously validated.

Should such a study be undertaken for this compound, a validated QSAR model could serve as a powerful predictive tool. It would help to rationalize the existing SAR, provide insights into the key molecular features driving activity, and guide the in-silico design of novel, more potent neurotrophic agents prior to their chemical synthesis, thereby optimizing the drug discovery process.

Future Research Directions and Perspectives on Corallocin a

In-depth Mechanistic Elucidation of Neurotrophic Action

Corallocin A has been shown to induce the expression of crucial neurotrophic factors, including Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), in human astrocyte cells. acs.orgresearchgate.netnih.govnews-medical.net These factors are vital for the survival, development, and function of neurons. news-medical.netnih.gov The upregulation of NGF and BDNF suggests a potential therapeutic role for this compound in neurodegenerative diseases. researchgate.netsmolecule.com

Future research must delve deeper into the precise molecular mechanisms by which this compound exerts its neurotrophic effects. Key questions to be addressed include the identification of the direct molecular targets of this compound within astrocytes and the signaling pathways that are activated to induce NGF and BDNF gene expression. Understanding these fundamental processes will be critical for optimizing the therapeutic application of this compound and its derivatives. It is known that neurotrophins like BDNF act through receptors such as TrkB to activate downstream signaling cascades, including the ERK pathway, which is involved in synaptic plasticity and learning. biorxiv.org Investigating whether this compound's effects are mediated through these or other pathways will provide a more complete picture of its neurotrophic action.

Development of Advanced Synthetic Methodologies for this compound and its Analogs

The first total synthesis of this compound was a significant milestone, primarily utilizing a Suzuki-Miyaura coupling reaction as a key step. thieme-connect.comrsc.orgdntb.gov.uaablesci.com This convergent approach has paved the way for producing the natural product in the laboratory, enabling further biological evaluation. rsc.org

However, to facilitate comprehensive structure-activity relationship (SAR) studies and the development of novel analogs, more efficient and versatile synthetic strategies are required. Future efforts in this area should focus on developing methodologies that allow for the facile introduction of diverse chemical functionalities at various positions of the this compound scaffold. This will enable the systematic exploration of how structural modifications impact neurotrophic activity and other biological properties. The development of divergent synthetic routes, starting from a common intermediate, could also be highly beneficial for creating a library of analogs. thieme-connect.com

Discovery of Unexplored Biological Activities through High-Throughput Screening

While the neurotrophic effects of this compound are its most well-documented biological activity, it is plausible that this complex natural product possesses other pharmacological properties. acs.orgresearchgate.netnih.gov High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of thousands of compounds against a wide array of biological targets. evotec.comnih.govbmglabtech.comwikipedia.org

Applying HTS to this compound and a library of its synthetic analogs could uncover novel biological activities. vipergen.comnih.gov Screening against panels of cancer cell lines, infectious microbes, or enzymes involved in various diseases could reveal previously unknown therapeutic potentials. mdpi.comnih.govmdpi.comresearchgate.net The identification of new activities would not only broaden the potential applications of this compound but also provide new avenues for drug discovery and development.

Strategic Design and Synthesis of Novel this compound Derivatives with Enhanced Properties

The knowledge gained from both mechanistic studies and the total synthesis of this compound provides a solid foundation for the rational design and synthesis of novel derivatives with improved properties. mdpi.comnih.gov The goal of such endeavors would be to create analogs with enhanced potency, selectivity, and pharmacokinetic profiles.

For instance, modifications to the side chain or the aromatic core could lead to derivatives with increased neurotrophic activity or improved ability to cross the blood-brain barrier. nih.gov The synthesis and biological evaluation of these new compounds will be crucial for developing drug candidates with superior therapeutic efficacy. This approach of creating and testing derivatives has been successful for other natural products. mdpi.comresearchgate.netmdpi.com

Table 1: Potential Modifications for this compound Derivatives

Modification SitePotential Functional GroupDesired Property Enhancement
Aromatic RingHalogens, Alkyl groups, Methoxy (B1213986) groupsIncreased lipophilicity, altered electronic properties
Side ChainDifferent alkyl chain lengths, introduction of polar groupsModified solubility, altered binding affinity
Benzofuranone CoreIsosteric replacementsImproved metabolic stability

Integration of Omics Technologies for a Comprehensive Understanding

To gain a holistic view of the cellular effects of this compound, the integration of "omics" technologies such as genomics, transcriptomics, proteomics, and metabolomics will be indispensable. numberanalytics.comquanticate.comnih.gov These powerful analytical tools allow for the global analysis of changes in genes, RNA transcripts, proteins, and metabolites in response to a specific stimulus. biotechdelft.comresearchgate.net

Applying these technologies to cells treated with this compound will provide a comprehensive molecular snapshot of its impact. nih.govfrontiersin.orgfrontiersin.orgnih.gov For example, transcriptomic and proteomic analyses can identify all the genes and proteins whose expression levels are altered by the compound, offering clues to its mechanism of action and potential off-target effects. stratech.co.uk Metabolomic studies can reveal changes in cellular metabolism. The integration of these multi-omics datasets will provide an unprecedented level of understanding of the biological effects of this compound, paving the way for its development as a therapeutic agent. cjnmcpu.com

Q & A

Q. What are the primary structural characteristics of Corallocin A, and how are they determined experimentally?

this compound's structure is elucidated using a combination of spectroscopic techniques:

  • UV/Vis spectroscopy identifies chromophores (e.g., absorption maxima at 257.5 nm for Corallocin D derivatives) .
  • NMR (1H, 13C, HSQC, HMBC) resolves carbon-hydrogen frameworks and connectivity, with data typically collected in DMSO-d6 .
  • HR-ESI-MS confirms molecular weight and fragmentation patterns, critical for distinguishing isomers or related compounds . Methodological Note: Ensure purity via repeated chromatography and validate spectral assignments against known analogs .

Q. What methodologies are employed to isolate this compound from natural sources (e.g., Hericium corallo)?

Isolation involves:

  • Solvent extraction (e.g., methanol or ethyl acetate) followed by column chromatography (silica gel, Sephadex LH-20) for fractionation .
  • HPLC for final purification, monitored by UV detection at relevant wavelengths (e.g., 220–260 nm) . Key Consideration: Document solvent ratios and chromatographic conditions rigorously to ensure reproducibility .

Q. How is the antimicrobial activity of this compound assessed in primary screening assays?

Standard protocols include:

  • 96-well microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) .
  • Positive controls (e.g., gentamicin, kanamycin) to benchmark potency . Data Interpretation: Use log-fold dilution series and triplicate measurements to minimize variability .

Advanced Research Questions

Q. How can researchers design experiments to elucidate this compound’s mechanism of action against multidrug-resistant pathogens?

Advanced approaches include:

  • Transcriptomic/proteomic profiling to identify target pathways (e.g., cell wall synthesis inhibition) .
  • Time-kill assays to assess bactericidal vs. bacteriostatic effects .
  • Molecular docking studies to predict interactions with known microbial targets (e.g., penicillin-binding proteins) . Methodological Rigor: Combine in vitro assays with genetic knockout models (e.g., CRISPR-Cas9) to validate targets .

Q. How should discrepancies in this compound’s reported bioactivity across studies be addressed?

Resolve contradictions via:

  • Systematic review of experimental variables (e.g., microbial strain variability, compound purity thresholds) .
  • Meta-analysis of MIC data, stratified by pathogen type and assay conditions (e.g., pH, incubation time) . Critical Step: Replicate conflicting experiments under standardized protocols (ISO 20776-1 for antimicrobial testing) .

Q. What strategies optimize this compound’s bioactivity through structural modification?

Structure-activity relationship (SAR) studies require:

  • Semisynthetic derivatization of functional groups (e.g., hydroxyl, ketone moieties) .
  • In silico QSAR modeling to prioritize synthetic targets .
  • In vivo efficacy testing in animal models (e.g., murine sepsis) to validate improvements . Design Tip: Limit structural complexity in graphical abstracts to 2–3 key derivatives to enhance clarity .

Methodological Best Practices

  • Literature Review: Use PRISMA guidelines to identify gaps in this compound research, focusing on understudied microbial targets .
  • Data Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing spectral datasets .
  • Ethical Compliance: Obtain biosafety approvals for pathogen handling and disclose synthetic routes to avoid patent conflicts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.